阿尔卡他定-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alcaftadine is a H1 histamine receptor antagonist used to prevent itching associated with allergic conjunctivitis . It is a broad-spectrum antihistamine displaying a high affinity for histamine H1 and H2 receptors and a lower affinity for H4 receptors . It also exhibits modulatory action on immune cell recruitment and mast cell stabilizing effects .

Synthesis Analysis

Neuland Labs has developed a process to synthesize Alcaftadine that eliminates the time-consuming chromatographic purification step, utilizing two oxidation reactions instead .Molecular Structure Analysis

Alcaftadine has a molecular formula of C19H21N3O and a molecular weight of 307.389 Da . It has been characterized using spectrofluorimetric techniques, which observe the quenching effect of Alcaftadine on the intrinsic fluorescence of eosin Y .Physical And Chemical Properties Analysis

Alcaftadine is a small molecule with a molecular weight of 307.3895 and a molecular formula of C19H21N3O . It is used in the form of a sterile, light yellow, buffered ophthalmic solution .科学研究应用

Antihistaminic Drugs Determination

Alcaftadine-d3 is used in the determination of antihistaminic drugs. Four sensitive and fast analytical approaches relied on ion pairing with eosin Y were built up and evaluated using spectroscopy for determination of Alcaftadine and Olopatadine hydrochloride with high sensitivity and selectivity . These methods are considered the first spectrofluorimetric methods for Alcaftadine and Olopatadine hydrochloride assay .

Histamine Receptor Antagonist

Alcaftadine-d3 is a histamine receptor antagonist with a broad spectrum of antihistamine activity . It has a high affinity for the H1 receptor, with a pKi (8.5) that is comparable with that of other H1 antihistamines . It also shows a higher affinity for the H2 receptor than ketotifen .

Functional Antagonist of H4 Receptor Signaling

Using a cellular assay of H4 receptor activity, alcaftadine-d3 was shown to act as a functional antagonist of H4 receptor signaling . This suggests that alcaftadine-d3 has a unique combination of therapeutic effects .

Treatment of Allergic Conditions

Alcaftadine-d3 represents a new therapeutic option for the treatment of allergic conditions . It is used in current therapy for ocular allergy, which includes H1 antihistamines, mast cell stabilizers, dual action antihistamines (H1 antihistamines + mast cell stabilizers), and steroids .

Ion Selective Electrode Fabrication

Alcaftadine-d3 is used in the fabrication of a novel ion selective electrode for determining alcaftadine . The glassy carbon electrode (GCE) was utilized as a substrate in the fabrication of an electrochemical sensor containing polyaniline (PANI) as an ion-to-electron transducer layer .

Mast Cell Stabilizer

Alcaftadine-d3 is an antihistaminic and mast cell stabilizer medication used to treat allergic conjunctivitis itching . It also has modulatory function on immune cell mobilization and the stabilizing effects of mast cells .

作用机制

Target of Action

Alcaftadine-d3 primarily targets the H1 histamine receptor . This receptor plays a crucial role in mediating allergic responses. By antagonizing this receptor, Alcaftadine-d3 can prevent the itching associated with allergic conjunctivitis .

Mode of Action

Alcaftadine-d3 acts as an antagonist of the H1 histamine receptor and an inhibitor of the release of histamine from mast cells . Additionally, Alcaftadine-d3 has been shown to decrease chemotaxis and inhibit eosinophil activation .

Biochemical Pathways

By antagonizing this receptor and inhibiting histamine release, Alcaftadine-d3 likely affects multiple downstream effects related to allergy symptoms .

Pharmacokinetics

Following topical ocular administration, Alcaftadine-d3 is minimally absorbed into the systemic circulation . The mean plasma concentration of Alcaftadine-d3 reaches its maximum (Cmax) at approximately 60 pg/mL, 15 minutes (Tmax) after dosing . Plasma concentrations of Alcaftadine-d3 drop below the lower limit of quantification (10 pg/mL) by 3 hours after dosing . The metabolism of Alcaftadine-d3 is mediated by non-CYP450 cytosolic enzymes to the active carboxylic acid metabolite .

Result of Action

The primary result of Alcaftadine-d3’s action is the prevention of itching associated with allergic conjunctivitis . By blocking the H1 histamine receptor and inhibiting histamine release, Alcaftadine-d3 reduces itching and redness of the eyes . It also reduces the recruitment of eosinophils after exposure to an allergen .

Action Environment

The action of Alcaftadine-d3 is influenced by its administration route. As it is administered as an eye drop, its effects are largely localized to the eye . This localized administration limits systemic absorption and effects

安全和危害

属性

IUPAC Name |

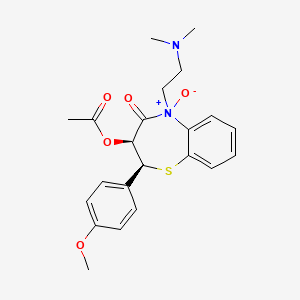

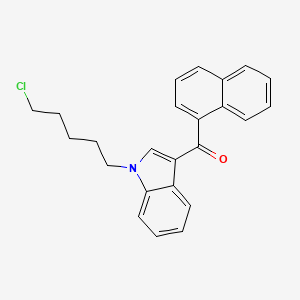

11-[1-(trideuteriomethyl)piperidin-4-ylidene]-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-21-9-6-15(7-10-21)18-17-5-3-2-4-14(17)8-11-22-16(13-23)12-20-19(18)22/h2-5,12-13H,6-11H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTBKTRZPHJQLH-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C=O)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C=O)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alcaftadine-d3 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1'-[Hexane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B587737.png)

![Methyl Vinyl[1]sila Ferrocenophane](/img/structure/B587752.png)

![Bis[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl] (1R,2S)-3,3-dimethoxycyclobutane-1,2-dicarboxylate](/img/structure/B587753.png)